![molecular formula C10H9NO6 B1418583 ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate CAS No. 1156940-88-3](/img/structure/B1418583.png)
ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Overview
Description
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate, also known as E7NBC, is an organic compound of the nitrobenzodioxole family. It is a colorless crystalline solid with a melting point of 100-101 °C. E7NBC is of great interest to scientists due to its wide range of applications in scientific research. It has been used as a reagent in various synthetic reactions, as a fluorescent dye in biological assays, and as an inhibitor in enzymatic reactions. In addition, E7NBC has been studied for its potential to act as an anti-cancer agent and to treat neurodegenerative diseases.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Researchers have been exploring the synthesis of biologically active compounds using variations of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate. For instance, the synthesis of ethyl nitroindole-2-carboxylates and their transformation into 1,3,4-oxadiazolyl nitroindoles demonstrates the potential biological activity of these compounds. Some of these synthesized nitroindoles were studied for anti-inflammatory activity, highlighting the importance of these compounds in medicinal chemistry (Narayana et al., 2005).
Novel Synthesis Methods and Chemical Transformations
Advancements in synthesis methods have led to the development of novel compounds. For example, the reduction of a nitro group to an amino group was successfully achieved in the case of ethyl 3-nitro-4,7-ethanoisoindole-1-carboxylate. The transformation of these amino derivatives into benzylidenaminoisoindoles showcases the versatility of these compounds and their potential applications in various fields of research (Akiyama et al., 2009).
Potential Insecticidal Properties
There is ongoing research into the synthesis of compounds that exhibit insecticidal properties. For instance, the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles as insecticides is a notable area of research. The focus on producing compounds with low toxicity, such as those containing the benzodioxole moiety, indicates the potential of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate derivatives in developing environmentally friendly pesticides (Sumantri, 2005).
properties
IUPAC Name |
ethyl 7-nitro-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-2-15-10(12)6-3-7(11(13)14)9-8(4-6)16-5-17-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJSVGYPVQYJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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